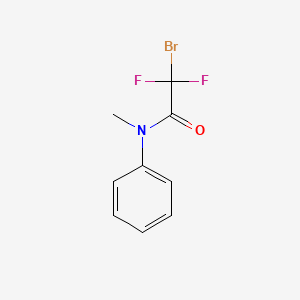

2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide

Overview

Description

2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide (BDMA) is a novel compound that has been developed as a potential drug candidate for a variety of medical applications. It is a brominated derivative of the widely studied compound 2,2-difluoro-N-methyl-N-phenylacetamide (DFMA), and has been the focus of numerous scientific studies due to its unique chemical structure and potential therapeutic applications.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide has been utilized in various chemical syntheses and structural analyses. For instance, it has been used in the construction of S-CF2/O-CF2 bonds through intermolecular and intramolecular radical nucleophilic substitution reactions. This method has been efficiently employed to generate gem-difluoromethylene-containing thioethers or ethers and oxazin heterocycles, demonstrating the compound's versatility in chemical synthesis (Wang et al., 2020). Additionally, its structural properties have been studied, revealing insights into molecular conformations and supramolecular assembly, enhancing the understanding of its chemical behavior (Nayak et al., 2014).

Electrophilic and Radical Reactions

The compound has been a key player in radical reactions and electrophilic substitution processes. For example, it has been involved in electrophilic difluoro(phenylthio)methylation reactions, contributing significantly to the understanding of the reactivity and stability of the difluoro(phenylthio)methylium cation (Betterley et al., 2013). Furthermore, its role in visible-light-driven direct 2,2-difluoroacetylation processes showcases its utility in synthesizing various 2,2-difluoroalkanoates and alkynoates under innovative photocatalytic conditions (Furukawa et al., 2020).

Photocatalytic and Photochemical Applications

The compound has also been pivotal in photocatalytic and photochemical studies. For instance, it has facilitated the synthesis of 4-hydroxyalkyl-3,3-difluoro-γ-lactams through photoredox-catalyzed radical difluoroalkylation/cyclization/hydroxylation cascade reactions, highlighting its potential in green chemistry and organic synthesis (Sun et al., 2022). Moreover, it has been utilized in photocatalytic intramolecular radical cyclization processes, leading to the formation of 3,3-difluoro-γ-lactams and offering insights into regioselectivity and reaction mechanisms (Zhuang et al., 2021).

properties

IUPAC Name |

2-bromo-2,2-difluoro-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO/c1-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOOBCBXNYMPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(F)(F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

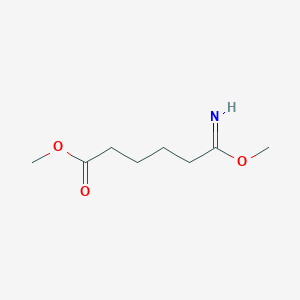

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

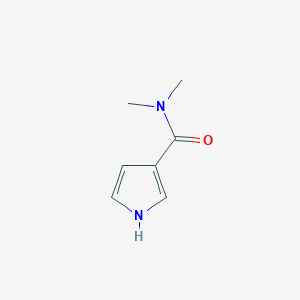

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(aminomethyl)cycloheptyl]methanol](/img/structure/B6611865.png)